molecular formula C8H10O5S B12578869 2-(2-Hydroxyethyl)phenyl hydrogen sulfate CAS No. 500301-70-2

2-(2-Hydroxyethyl)phenyl hydrogen sulfate

Katalognummer: B12578869
CAS-Nummer: 500301-70-2
Molekulargewicht: 218.23 g/mol
InChI-Schlüssel: YSUPYJPCFRZHTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Hydroxyethyl)phenyl hydrogen sulfate is an organic compound with the molecular formula C8H10O5S. It belongs to the class of phenylsulfates, which are compounds containing a sulfuric acid group conjugated to a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)phenyl hydrogen sulfate typically involves the reaction of 2-(2-Hydroxyethyl)phenol with sulfuric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:

    Starting Material: 2-(2-Hydroxyethyl)phenol

    Reagent: Sulfuric acid

    Conditions: Controlled temperature, solvent (e.g., acetic acid)

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Hydroxyethyl)phenyl hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfate group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(2-Hydroxyethyl)phenyl hydrogen sulfate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-(2-Hydroxyethyl)phenyl hydrogen sulfate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The hydroxyl and sulfate groups play crucial roles in its reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2-Hydroxyethyl)phenyl hydrogen sulfate
  • 2-Hydroxy-2-phenylethyl hydrogen sulfate
  • Phenyl hydrogen sulfate

Uniqueness

2-(2-Hydroxyethyl)phenyl hydrogen sulfate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of hydroxyl and sulfate groups makes it versatile for various applications, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

500301-70-2

Molekularformel

C8H10O5S

Molekulargewicht

218.23 g/mol

IUPAC-Name

[2-(2-hydroxyethyl)phenyl] hydrogen sulfate

InChI

InChI=1S/C8H10O5S/c9-6-5-7-3-1-2-4-8(7)13-14(10,11)12/h1-4,9H,5-6H2,(H,10,11,12)

InChI-Schlüssel

YSUPYJPCFRZHTJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CCO)OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.